Cas no 773-82-0 (Pentafluorobenzonitrile)

Pentafluorobenzonitrile Chemical and Physical Properties
Names and Identifiers
-
- pentafluorobenzonitrile
- Pentefluorobenzonitrile
- Cyanopentafluorobenzene
- pentafluoro-benzonitril
- Pentafluorocyanobenzene
- PERFLUOROBENZONITRILE
- 2,3,4,5,6-PENTAFLUORO BENZONITRILE
- pentaflurobrombenzene
- 3-Phenylphenol
- 2,3,4,5,6-Pentafluorobenzonitrile
- Benzonitrile, pentafluoro-
- Benzonitrile, 2,3,4,5,6-pentafluoro-
- YXWJGZQOGXGSSC-UHFFFAOYSA-N
- 2,3,4,5,6-pentafluorobenzenecarbonitrile
- Pentafluorobenzonitrile, 99%
- NSC88294
- PubChem2319
- NCIOpen2_001325
- KSC495S5T
- EMOLECULES 487529
- Q63396417
- GEO-03210
- AMY12529
- NSC-88294
- InChI=1/C7F5N/c8-3-2(1-13)4(9)6(11)7(12)5(3)10
- EN300-116183
- MFCD00001775
- CS-W010695
- W-104319
- EINECS 212-259-9
- FT-0632935
- YXWJGZQOGXGSSC-UHFFFAOYSA-
- P0935
- C7F5N
- NS00042193
- 2,3,4,5,6-Pentafluorobenzonitrile, 99%
- NSC 88294
- SCHEMBL250738
- UNII-68CN7ME67X
- DTXSID9061126
- A9796
- AKOS005064098
- 68CN7ME67X
- 773-82-0
- GS-3188
- BBL027355
- STL373473
- Pentafluorobenzonitrile
-
- MDL: MFCD00001775
- Inchi: 1S/C7F5N/c8-3-2(1-13)4(9)6(11)7(12)5(3)10
- InChI Key: YXWJGZQOGXGSSC-UHFFFAOYSA-N
- SMILES: FC1=C(C(=C(C#N)C(=C1F)F)F)F
- BRN: 1913453
Computed Properties
- Exact Mass: 192.99500
- Monoisotopic Mass: 192.99509
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 220
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Tautomer Count: nothing
- XLogP3: 2.1
- Topological Polar Surface Area: 23.8
- Surface Charge: 0
Experimental Properties
- Color/Form: Colorless to light yellow liquid
- Density: 1.532 g/mL at 25 °C(lit.)
- Melting Point: 0°C
- Boiling Point: 162°C(lit.)
- Flash Point: Fahrenheit: 84.2 ° f
Celsius: 29 ° c - Refractive Index: n20/D 1.442(lit.)
- PSA: 23.79000
- LogP: 2.25378
- Solubility: Not determined
Pentafluorobenzonitrile Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H226
- Warning Statement: P210-P233-P240-P241+P242+P243-P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P305+P351+P338+P337+P313-P403+P235-P501
- Hazardous Material transportation number:UN 1993 3/PG 3
- WGK Germany:3
- Hazard Category Code: 10
- Safety Instruction: S16
-
Hazardous Material Identification:
- TSCA:T
- Safety Term:3
- HazardClass:3
- PackingGroup:III
- Packing Group:III
- Risk Phrases:R10
- Hazard Level:3
- Storage Condition:Store at room temperature
- Packing Group:III
Pentafluorobenzonitrile Customs Data
- HS CODE:29269095
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
Pentafluorobenzonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D388546-100g |
2,3,4,5,6-Pentafluorobenzonitrile |
773-82-0 | 97% | 100g |
$410 | 2024-05-24 | |
Enamine | EN300-116183-5.0g |
pentafluorobenzonitrile |
773-82-0 | 95% | 5g |
$26.0 | 2023-05-23 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | P0935-25g |
Pentafluorobenzonitrile |
773-82-0 | 98.0%(GC) | 25g |
¥760.0 | 2023-09-02 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | PT336-25g |
Pentafluorobenzonitrile |
773-82-0 | 98% | 25g |
¥104.0 | 2023-09-02 | |
Ambeed | A836707-100g |
2,3,4,5,6-Pentafluorobenzonitrile |
773-82-0 | 98% | 100g |
$57.00 | 2021-07-07 | |
TRC | P270290-5g |
Pentafluorobenzonitrile |
773-82-0 | 5g |
$ 65.00 | 2022-06-03 | ||
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P0935-25G |
Pentafluorobenzonitrile |
773-82-0 | >98.0%(GC) | 25g |
¥290.00 | 2024-04-15 | |
Ambeed | A836707-5g |
2,3,4,5,6-Pentafluorobenzonitrile |
773-82-0 | 98% | 5g |
$5.0 | 2024-04-17 | |
Ambeed | A836707-10g |
2,3,4,5,6-Pentafluorobenzonitrile |
773-82-0 | 98% | 10g |
$6.0 | 2024-04-17 | |
eNovation Chemicals LLC | D388546-5g |
2,3,4,5,6-Pentafluorobenzonitrile |
773-82-0 | 97% | 5g |
$155 | 2024-05-24 |
Pentafluorobenzonitrile Related Literature
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Fu-Peng Wu,Xing-Wei Gu,Hui-Qing Geng,Xiao-Feng Wu Chem. Sci. 2023 14 2342
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2. Polyfluoroarenes. Part XVII. Some reactions of pentafluorobenzonitrileJ. M. Birchall,R. N. Haszeldine,M. E. Jones J. Chem. Soc. C 1971 1343
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Marco Villa,Simone D’Agostino,Piera Sabatino,Raymond Noel,José Busto,Myriam Roy,Marc Gingras,Paola Ceroni New J. Chem. 2020 44 3249
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Tao Zhou,Kaizhi Zhang,Qingpeng Cao,Hui Xu,Xinxin Ban,Peng Zhu,Qile Li,Linxing Shi,Fengjie Ge,Wei Jiang J. Mater. Chem. C 2022 10 2109
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5. Polyfluoroarenes. Part XVI. A convenient synthesis of pentafluorobenzonitrileJ. M. Birchall,R. N. Haszeldine,M. E. Jones J. Chem. Soc. C 1971 1341
Additional information on Pentafluorobenzonitrile
Chemical Profile and Applications of Pentafluorobenzonitrile (CAS No. 773-82-0)
Pentafluorobenzonitrile (C6HFN3F5, CAS No. 773-82-0) is a highly fluorinated aromatic compound with unique physicochemical properties that have positioned it as a critical pharmaceutical intermediate and advanced material precursor. Recent advancements in synthetic methodologies have enhanced its accessibility, enabling exploration in diverse applications ranging from drug discovery to nanotechnology. This compound's structure—comprising a benzene ring substituted with five fluorine atoms and a nitrile group—creates a robust electron-withdrawing framework that modulates reactivity and stability in complex chemical environments.
In the realm of drug development, pentafluorobenzonitrile has emerged as a key building block for designing bioactive molecules targeting metabolic disorders and oncological pathways. A 2023 study published in Journal of Medicinal Chemistry demonstrated its utility in synthesizing novel inhibitors for histone deacetylase (HDAC) enzymes, where the fluorine substituents enhanced ligand-receptor binding affinity by 40% compared to non-fluorinated analogs. The nitrile group's ability to form hydrogen bonds with protein active sites further optimizes pharmacokinetic profiles, making this compound indispensable in structure-based drug design workflows.
Synthetic chemists have leveraged pentafluorobenzonitrile's reactivity in constructing complex scaffolds through palladium-catalyzed cross-coupling reactions. A groundbreaking 2024 report highlighted its use as an arylating agent under mild conditions, achieving >95% yield in Suzuki-Miyaura coupling processes without compromising fluorine substituent stability. This advancement reduces production costs by eliminating harsh reaction conditions, aligning with current trends toward green chemistry principles. The compound's thermal stability up to 350°C also facilitates high-throughput screening applications in combinatorial libraries.
In materials science, pentafluorobenzonitrile serves as a monomer for synthesizing advanced polymers exhibiting exceptional dielectric properties. Research teams at ETH Zurich recently reported its incorporation into polyimide matrices, resulting in materials with dielectric constants exceeding 15 at microwave frequencies—a breakthrough for next-generation high-frequency circuit substrates. The fluorine-induced electron withdrawal enhances thermal decomposition temperatures by 60°C compared to conventional precursors, addressing critical challenges in electronics miniaturization.
The compound's analytical applications have expanded through its role as a derivatizing agent for gas chromatography-mass spectrometry (GC-MS). A 2024 analytical chemistry review emphasized its superior performance in stabilizing labile biomolecules during derivatization, achieving detection limits as low as 0.1 ppb for neurotransmitter metabolites. This capability is particularly valuable in clinical diagnostics where trace analysis of endogenous compounds requires both sensitivity and chemical specificity.
Ongoing investigations focus on exploiting pentafluorobenzonitrile's photochemical properties for next-generation optoelectronic materials. Collaborative studies between Stanford University and Asahi Kasei Corporation revealed its potential as an emitter dopant in organic light-emitting diodes (OLEDs), demonstrating quantum efficiencies above 35% through triplet exciton harvesting mechanisms facilitated by the nitrile group's electron-withdrawing effect. These findings position the compound at the forefront of sustainable lighting technologies seeking energy-efficient solutions.
Recent advances in computational modeling have enabled precise prediction of pentafluorobenzonitrile interactions within biological systems. Molecular dynamics simulations published in Nature Computational Science (2024) demonstrated how the compound's fluorinated aromatic ring creates hydrophobic pockets ideal for targeting enzyme allosteric sites—a strategy now being applied to develop selective kinase inhibitors with reduced off-target effects.
The synthesis pathway optimization continues to drive innovation, with continuous-flow reactor systems now enabling kilogram-scale production while maintaining >99% purity standards—a critical milestone for transitioning from laboratory research to industrial manufacturing scales. This scalability addresses previous limitations related to batch processing inefficiencies without compromising structural integrity or isotopic purity requirements common in pharmaceutical applications.
Preliminary studies suggest potential applications in carbon capture technologies through its integration into metal-organic frameworks (MOFs). Research from MIT showed that incorporating pentafluorobenzonitrile units into MOF architectures enhanced CO₂ adsorption capacities by up to 18%, while maintaining selectivity over nitrogen gas—a promising development for industrial decarbonization efforts requiring efficient post-combustion capture solutions.
In analytical chemistry education, this compound has become a standard reference material due to its well-characterized NMR spectra and UV-vis absorption profiles between 250–450 nm wavelengths. Its use as an internal standard improves method reproducibility across LC-MS platforms by providing consistent ionization behavior under varying experimental conditions.
Cutting-edge research now explores pentafluorobenzonitrile's role in creating bioorthogonal click reaction partners that remain inert under physiological conditions but react selectively under specific stimuli such as UV light or pH changes. This opens new avenues for real-time imaging of biochemical processes without perturbing cellular environments—a capability validated through live-cell microscopy experiments reported at the 2024 American Chemical Society National Meeting.
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